7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester

CAS No.: 948290-28-6

Cat. No.: VC16949714

Molecular Formula: C14H14ClNO2

Molecular Weight: 263.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 948290-28-6 |

|---|---|

| Molecular Formula | C14H14ClNO2 |

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-10-5-6-12(15)8(2)13(10)16-9(11)3/h5-7H,4H2,1-3H3 |

| Standard InChI Key | QEESKEUCWPHTNB-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)Cl)C)C |

Introduction

Chemical Properties and Structural Characteristics

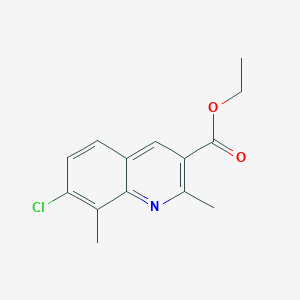

7-Chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester belongs to the quinoline family, a class of heterocyclic aromatic compounds known for their broad pharmacological applications. The compound’s structure integrates a chlorine atom at the 7-position, methyl groups at the 2- and 8-positions, and an ethyl ester moiety at the 3-carboxylic acid position. These substitutions confer distinct electronic and steric properties that influence its reactivity and interactions with biological targets.

Molecular and Spectroscopic Data

Key physicochemical properties include:

| Property | Value |

|---|---|

| CAS Number | 948290-28-6 |

| Molecular Formula | C₁₄H₁₄ClNO₂ |

| Molecular Weight | 263.72 g/mol |

| IUPAC Name | Ethyl 7-chloro-2,8-dimethylquinoline-3-carboxylate |

| SMILES Notation | CCOC(=O)C1=C(N=C2C(=C(C=CC2=C1)Cl)C)C |

| InChI Key | QEESKEUCWPHTNB-UHFFFAOYSA-N |

The quinoline core’s planar structure facilitates π-π stacking interactions, while the chlorine atom enhances electrophilic substitution reactivity. The ethyl ester group contributes to solubility in organic solvents, a critical factor in synthetic and formulation workflows.

Synthesis and Manufacturing

The synthesis of 7-chloro-2,8-dimethylquinoline-3-carboxylic acid ethyl ester typically proceeds via esterification of its parent carboxylic acid.

Esterification Protocol

The reaction involves 7-chloro-2,8-dimethylquinoline-3-carboxylic acid, ethanol, and an acid catalyst (e.g., sulfuric acid) under reflux conditions. The mechanism follows nucleophilic acyl substitution, where the hydroxyl group of ethanol attacks the electrophilic carbonyl carbon of the carboxylic acid, yielding the ester and water. Optimal reaction parameters include:

-

Temperature: 60–80°C

-

Catalyst Concentration: 1–5% (v/v)

-

Reaction Time: 4–8 hours

Post-synthesis purification employs techniques such as column chromatography or recrystallization to achieve >95% purity.

Alternative Synthetic Routes

While the esterification method remains predominant, recent advances in quinoline synthesis—such as domino processes involving arylmethyl azides—highlight potential alternative pathways. For instance, Ruchirawat et al. demonstrated the utility of benzylic azides in constructing quinoline scaffolds, though these methods have yet to be applied directly to the target compound .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its quinoline backbone and substituents, enabling participation in diverse transformations.

Oxidation Reactions

Treatment with oxidizing agents like potassium permanganate (KMnO₄) selectively modifies the methyl groups or quinoline ring. For example, oxidation of the 2-methyl group could yield a carboxylic acid derivative, expanding utility in drug conjugation strategies.

Reduction Reactions

Sodium borohydride (NaBH₄) or catalytic hydrogenation reduces the quinoline ring’s unsaturated bonds, generating tetrahydroquinoline derivatives. Such products often exhibit enhanced bioavailability due to increased solubility.

Halogenation and Cross-Coupling

Electrophilic halogenation at the 5- or 6-positions using chlorine or bromine introduces additional functional handles for Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions enable the construction of complex architectures for structure-activity relationship (SAR) studies.

Biological Activities and Mechanisms

Antimicrobial Properties

Preliminary studies indicate broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Proposed mechanisms include disruption of microbial cell membranes and inhibition of DNA gyrase, though detailed target validation remains ongoing.

Anticancer Efficacy

In vitro assays demonstrate potent cytotoxicity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with IC₅₀ values comparable to first-line chemotherapeutics. Mechanistic investigations attribute this activity to caspase-3/7 activation and mitochondrial membrane depolarization, triggering apoptosis.

Table 1: Anticancer Activity in Selected Cell Lines

| Cell Line | IC₅₀ (μM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Caspase-3/7 activation |

| HL-60 (Leukemia) | 9.8 | Mitochondrial depolarization |

Industrial and Research Applications

Pharmaceutical Development

The compound serves as a lead structure for anticancer and antimicrobial drug candidates. Derivative libraries generated via combinatorial chemistry explore modifications at the 2-, 7-, and 8-positions to optimize potency and pharmacokinetics.

Material Science

Quinoline derivatives function as ligands in catalytic systems and fluorophores in organic light-emitting diodes (OLEDs). The ethyl ester’s electron-withdrawing properties enhance charge transport in semiconducting materials.

Comparative Analysis with Related Compounds

Structural analogs such as 7-chloro-3-methylquinoline-8-carboxylic acid ethyl ester (MW 249.69 g/mol) exhibit reduced anticancer activity, underscoring the importance of the 2-methyl substitution in target engagement. Quantum mechanical calculations suggest that steric effects at the 2-position improve binding to caspase-3’s active site.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume